molecular formula C13H13N3O3 B13728571 (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol

(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol

Cat. No.: B13728571
M. Wt: 259.26 g/mol
InChI Key: XLYQZENRJZEKAW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is a chiral compound with a complex structure that includes a nitropyridine moiety and a phenylethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to form 5-nitropyridine.

    Amination: The nitropyridine is then subjected to amination to introduce the amino group at the 2-position.

    Chiral Synthesis: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to ensure the (2R) configuration.

    Coupling Reaction: The final step involves coupling the 5-nitropyridin-2-ylamine with 2-phenylethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the amino derivative.

    Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the phenylethanol group can interact with hydrophobic pockets in proteins or enzymes. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyridine: This compound shares the nitropyridine moiety but lacks the phenylethanol group.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring but differ in the substituents and overall structure.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar nitropyridine structure but includes additional functional groups and a different core structure.

Uniqueness

(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is unique due to its chiral center and the combination of the nitropyridine and phenylethanol moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol

InChI

InChI=1S/C13H13N3O3/c17-9-12(10-4-2-1-3-5-10)15-13-7-6-11(8-14-13)16(18)19/h1-8,12,17H,9H2,(H,14,15)/t12-/m0/s1

InChI Key

XLYQZENRJZEKAW-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.